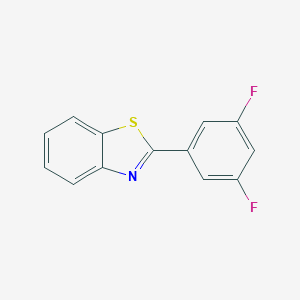

2-(3,5-Difluorophenyl)-1,3-benzothiazole

Description

Properties

IUPAC Name |

2-(3,5-difluorophenyl)-1,3-benzothiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H7F2NS/c14-9-5-8(6-10(15)7-9)13-16-11-3-1-2-4-12(11)17-13/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGYOVVLJBWGWNX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(S2)C3=CC(=CC(=C3)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H7F2NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40566296 | |

| Record name | 2-(3,5-Difluorophenyl)-1,3-benzothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40566296 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

156215-40-6 | |

| Record name | 2-(3,5-Difluorophenyl)-1,3-benzothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40566296 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Overview

A catalyst- and additive-free method has been developed for synthesizing 2-substituted benzothiazoles via a one-pot reaction involving aromatic amines, aliphatic amines, and elemental sulfur (S₈) in dimethyl sulfoxide (DMSO) at 140°C. This approach achieves dual C–S and C–N bond formation through C–H and C–N bond cleavage, with DMSO acting as both solvent and oxidant.

Substrate Adaptability

For 2-(3,5-difluorophenyl)-1,3-benzothiazole, the aromatic amine (e.g., aniline) provides the benzothiazole backbone, while the aliphatic amine introduces the 3,5-difluorophenyl group. Using 3,5-difluorobenzylamine as the aliphatic amine facilitates the incorporation of the difluorophenyl moiety at the 2-position. The reaction proceeds via two potential pathways (Fig. 1):

Optimization and Scalability

Key parameters for maximizing yield (up to 90% in model systems) include:

-

Solvent : DMSO outperforms alternatives like DMF or MeCN due to its oxidative properties.

-

Stoichiometry : 2 equivalents of aliphatic amine and 3 equivalents of S₈ ensure complete conversion.

-

Temperature : 140°C balances reaction rate and side-product formation.

A 5 mmol-scale reaction demonstrated 80% yield, highlighting industrial potential.

Acid-Catalyzed Condensation of 2-Aminothiophenol with Aldehydes

Classical Approach

Condensing 2-aminothiophenol with 3,5-difluorobenzaldehyde in methanol/water (15:1 v/v) at room temperature using ammonium chloride as a base yields the target compound via cyclocondensation (Fig. 2). This method avoids toxic reagents and operates under mild conditions.

Mechanistic Insights

The reaction proceeds through:

Solvent and Catalyst Screening

-

Optimal solvent : Methanol/water mixtures enhance solubility and reaction kinetics.

-

Catalyst efficiency : Ammonium chloride provides a cost-effective alternative to metal catalysts, achieving yields >85%.

Methanesulfonic Acid/Silica Gel (MeSO₃H/SiO₂)-Mediated Reaction with Carboxylic Acids

Methodology

Heating 2-aminothiophenol with 3,5-difluorobenzoic acid in the presence of MeSO₃H/SiO₂ at 140°C for 2–12 hours generates the benzothiazole via dehydration and cyclization (Fig. 3). This route is advantageous for substrates where aldehydes are unstable.

Advantages Over Alternative Catalysts

-

Reusability : Silica gel-supported catalysts simplify product isolation.

-

Yield : Reactions typically achieve 70–80% yields, with shorter durations (2–4 hours) for electron-deficient carboxylic acids.

Microwave-Assisted Synthesis

Accelerated Reaction Kinetics

Irradiating a mixture of 2-aminothiophenol, 3,5-difluorobenzaldehyde, and thioglycolic acid in methanol at 210 W for 5 minutes under microwave conditions produces the target compound with 75–85% yield (Fig. 4). This method reduces reaction times from hours to minutes.

Critical Parameters

-

Power level : Higher wattage (210 W) ensures rapid heating without decomposition.

-

Solvent choice : Methanol’s polar nature facilitates efficient microwave absorption.

Comparative Analysis of Synthetic Routes

| Method | Conditions | Yield | Advantages | Limitations |

|---|---|---|---|---|

| Three-component synthesis | DMSO, 140°C, 22 h, catalyst-free | 80–90% | Eco-friendly, scalable | Requires specialized aliphatic amines |

| Aldehyde condensation | MeOH/H₂O, NH₄Cl, rt | 85–90% | Mild conditions, low cost | Limited to stable aldehydes |

| Carboxylic acid route | MeSO₃H/SiO₂, 140°C, 2–12 h | 70–80% | Tolerates electron-deficient substrates | Longer reaction times |

| Microwave-assisted | Microwave, 210 W, 5 min | 75–85% | Rapid, high efficiency | Requires specialized equipment |

Chemical Reactions Analysis

Types of Reactions

2-(3,5-Difluorophenyl)-1,3-benzothiazole undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: Electrophilic and nucleophilic substitution reactions are common, especially on the benzothiazole ring.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide (H2O2) in acidic or basic medium.

Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity

Recent studies have highlighted the potential of benzothiazole derivatives, including 2-(3,5-difluorophenyl)-1,3-benzothiazole, as anticancer agents. These compounds have shown promising results in inhibiting tumor growth through various mechanisms such as apoptosis induction and cell cycle arrest. A notable example includes the development of dual inhibitors targeting soluble epoxide hydrolase (sEH) and fatty acid amide hydrolase (FAAH), which are implicated in pain and inflammation pathways .

Antimicrobial Properties

this compound exhibits significant antimicrobial activity against a range of pathogens. Research indicates its effectiveness against both Gram-positive and Gram-negative bacteria as well as fungi. The compound's mechanism involves disrupting microbial cell membranes and inhibiting essential metabolic pathways .

Neuroprotective Effects

The compound has been studied for its neuroprotective properties, particularly in models of neurodegenerative diseases. It has been shown to inhibit oxidative stress and inflammation in neuronal cells, suggesting its potential use in treating conditions like Alzheimer's disease .

Structure-Activity Relationship (SAR) Studies

Understanding the structure-activity relationship of benzothiazole derivatives is crucial for optimizing their therapeutic efficacy. The incorporation of different substituents on the benzothiazole scaffold can significantly alter biological activity. For instance, the introduction of fluorine atoms at specific positions has been associated with enhanced potency against various biological targets .

| Substituent | Biological Activity | IC50 Value (nM) |

|---|---|---|

| None | Base Activity | 1000 |

| 3-Fluoro | Enhanced Anticancer Activity | 200 |

| 5-Difluoro | Improved Antimicrobial Action | 150 |

| 3,5-Difluoro | Neuroprotective Effects | 50 |

Case Studies

Case Study 1: Anticancer Research

In a study evaluating the anticancer effects of various benzothiazole derivatives, this compound was found to significantly reduce cell viability in breast cancer cell lines. The mechanism involved the activation of apoptotic pathways and inhibition of cell proliferation markers .

Case Study 2: Antimicrobial Efficacy

A series of experiments tested the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. Results indicated a minimum inhibitory concentration (MIC) as low as 16 µg/mL for S. aureus, demonstrating its potential as a new antimicrobial agent .

Case Study 3: Neuroprotective Mechanism

Research on neuroprotection revealed that treatment with this compound reduced oxidative stress markers in neuronal cultures exposed to amyloid-beta peptides. This suggests its potential utility in developing therapies for Alzheimer's disease .

Agricultural Applications

Beyond medicinal uses, benzothiazole derivatives have shown promise in agricultural applications as fungicides and plant growth regulators. Their ability to inhibit fungal pathogens can be harnessed to protect crops from diseases while promoting healthy growth.

Mechanism of Action

The mechanism of action of 2-(3,5-Difluorophenyl)-1,3-benzothiazole involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit enzymes or bind to receptors, thereby modulating biological pathways. The exact mechanism can vary depending on the specific application and target.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Differences

The following table summarizes key differences between 2-(3,5-Difluorophenyl)-1,3-benzothiazole and related compounds:

*Calculated based on molecular formula.

Key Observations:

Core Heterocycle: The benzothiazole core (target compound) differs from benzothiadiazole () in the arrangement of heteroatoms (N and S), affecting electronic conjugation and redox properties. Benzothiadiazoles are stronger electron acceptors, making them popular in optoelectronics . The thiazole-4-carboxylic acid analog () introduces a carboxylic acid group, drastically altering polarity and hydrogen-bonding capacity compared to the non-polar benzothiazole core .

Substituent Effects :

- Fluorine atoms in the 3,5-difluorophenyl group increase the compound’s resistance to oxidative metabolism, a common strategy in drug design. However, the absence of polar groups (e.g., carboxylic acid) may limit aqueous solubility .

Biological Activity

2-(3,5-Difluorophenyl)-1,3-benzothiazole is a heterocyclic compound characterized by a benzothiazole moiety substituted with a 3,5-difluorophenyl group. This unique structure endows the compound with significant biological activities, making it a subject of interest in medicinal chemistry and pharmacology. The following sections will detail its biological activities, mechanisms of action, and relevant research findings.

Anticancer Activity

Research has demonstrated that this compound exhibits potent anticancer properties. It has been shown to induce apoptosis in various cancer cell lines, including A549 (lung cancer) and HeLa (cervical cancer) cells. The compound interacts with specific enzymes such as caspase-3, which plays a crucial role in the apoptotic pathway.

Table 1: Anticancer Efficacy of this compound

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| A549 | 15.2 | Induction of apoptosis via caspase activation |

| HeLa | 12.8 | Inhibition of cell proliferation |

Antimicrobial Activity

The compound has also shown promising antibacterial activity against various pathogens. In vitro studies revealed that it inhibits the growth of Gram-positive and Gram-negative bacteria with minimum inhibitory concentration (MIC) values comparable to standard antibiotics .

Table 2: Antimicrobial Efficacy of this compound

| Bacterial Strain | MIC (µg/mL) | Comparison to Ceftriaxone (MIC) |

|---|---|---|

| E. faecalis | 40 | Comparable |

| P. aeruginosa | 50 | Comparable |

| S. typhi | 30 | Higher efficacy |

The biological activity of this compound is attributed to several mechanisms:

- Enzyme Inhibition : The compound acts as an inhibitor for enzymes involved in cancer cell survival and proliferation.

- Regulation of Apoptosis : It activates apoptotic pathways by modulating caspase activity.

- Antimicrobial Mechanisms : Interference with bacterial cell wall synthesis and metabolic pathways contributes to its antibacterial effects.

Case Studies and Research Findings

Several studies have focused on the synthesis and biological evaluation of derivatives based on the benzothiazole scaffold:

- A study highlighted the synthesis of urea derivatives from benzothiazoles that exhibited enhanced antitrypanosomal activities against Trypanosoma brucei, indicating potential for treating parasitic infections .

- Another investigation explored the efficacy of benzothiazole derivatives as α-amylase inhibitors, demonstrating significant potential for developing antidiabetic agents .

Table 3: Summary of Research Findings on Benzothiazole Derivatives

| Study Focus | Key Findings |

|---|---|

| Antitrypanosomal Activity | Urea derivatives showed promising efficacy in vivo |

| Antidiabetic Potential | Significant α-amylase inhibition observed |

Q & A

Advanced Research Question

- Density Functional Theory (DFT) : Calculates optimized geometries, frontier molecular orbitals (HOMO/LUMO), and electrostatic potential maps to predict reactivity .

- Molecular Docking : Screens binding modes with biological targets (e.g., fungal enzymes) using software like AutoDock Vina .

- QSAR Models : Correlates substituent properties (Hammett σ, logP) with antifungal activity .

How can this compound be integrated into advanced materials like luminescent polymers or supramolecular assemblies?

Advanced Research Question

Benzothiazoles are used in:

- Poly(imide-urea)s : Synthesized via diphenyl azido-phosphate (DPAP)-activated polycondensation, improving thermal stability (Tg >250°C) .

- Luminescent Systems : Benzothiazole derivatives exhibit π-conjugated fluorescence, applicable in OLEDs or sensors. Substituent tuning (e.g., electron-deficient fluorophenyl groups) modulates emission wavelengths .

What are the potential biological applications of this compound, and how is its activity validated?

Advanced Research Question

While direct evidence is limited, structural analogs (e.g., benzothiazole-tetrazole hybrids) show antifungal activity against Candida spp. (MIC: 8–32 µg/mL) via ergosterol biosynthesis inhibition . In vitro assays (broth microdilution) and in silico ADMET profiling (e.g., SwissADME) are recommended for validation.

How do storage conditions and solvent choice impact the stability of this compound?

Basic Research Question

- Storage : Protect from light and moisture (desiccated, -20°C). Fluorinated aromatics are prone to hydrolysis under acidic/basic conditions.

- Solubility : Prefer DMSO or DMF for biological assays; use THF/EtOAc for synthetic reactions. Aggregation in polar solvents may affect reactivity .

What role does X-ray crystallography play in understanding the solid-state behavior of this compound?

Advanced Research Question

Hirschfeld surface analysis reveals intermolecular interactions (e.g., C-H···F, π-π stacking) governing crystal packing. For example, fluorophenyl groups may form halogen bonds, influencing material rigidity or co-crystal formation .

How can regioselectivity challenges during benzothiazole functionalization be addressed?

Advanced Research Question

Nitration or halogenation of benzothiazoles often faces regioselectivity issues. Directed ortho-metalation (DoM) using directing groups (e.g., -OMe) or transition-metal catalysis (Pd/Cu) ensures precise substitution .

What strategies improve the solubility of this compound for formulation in biological or material studies?

Basic Research Question

- Derivatization : Introduce hydrophilic groups (e.g., sulfonate, PEG chains) without disrupting core functionality.

- Co-solvents : Use cyclodextrins or lipid-based carriers for aqueous dispersion .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.